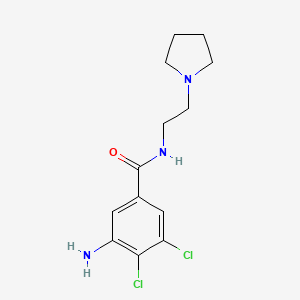

3-amino-4,5-dichloro-N-(2-pyrrolidin-1-ylethyl)benzamide

Description

3-amino-4,5-dichloro-N-(2-pyrrolidin-1-ylethyl)benzamide is a benzamide derivative characterized by a dichlorinated aromatic ring (4,5-dichloro substitution), an amino group at the 3-position, and a pyrrolidine-containing alkyl chain attached to the benzamide nitrogen.

Properties

IUPAC Name |

3-amino-4,5-dichloro-N-(2-pyrrolidin-1-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2N3O/c14-10-7-9(8-11(16)12(10)15)13(19)17-3-6-18-4-1-2-5-18/h7-8H,1-6,16H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXQWKXLKUMEGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCNC(=O)C2=CC(=C(C(=C2)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4,5-dichloro-N-(2-pyrrolidin-1-ylethyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichloroaniline and 2-pyrrolidin-1-ylethylamine.

Formation of Benzamide Core: The benzamide core is formed by reacting 3,4-dichloroaniline with an appropriate acylating agent, such as benzoyl chloride, under basic conditions.

Amination: The resulting intermediate is then subjected to amination using 2-pyrrolidin-1-ylethylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-amino-4,5-dichloro-N-(2-pyrrolidin-1-ylethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The dichloro groups can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), nitric acid (HNO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thiols, amines, palladium catalysts

Major Products

Oxidation: Nitroso or nitro derivatives

Reduction: Amines or alcohols

Substitution: Thiol or amine-substituted derivatives

Scientific Research Applications

3-amino-4,5-dichloro-N-(2-pyrrolidin-1-ylethyl)benzamide has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases, such as cancer and infectious diseases.

Biological Studies: It can be employed in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.

Materials Science: The compound’s unique chemical structure makes it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-amino-4,5-dichloro-N-(2-pyrrolidin-1-ylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Functional Differences

The compound’s closest analogs are other chlorinated benzamides, which vary in substitution patterns and N-alkyl/aryl groups. Key comparisons include:

Table 1: Structural Comparison of Benzamide Derivatives

Key Observations :

- Substitution Position: The 4,5-dichloro pattern in the target compound is distinct from the 3,5-dichloro in Propachlor and 3,4-dichloro in Propanil.

- Amino Group: The 3-amino group in the target compound is absent in Propachlor and Propanil. This group may enhance hydrogen-bonding capacity, improving solubility or target affinity compared to non-amino analogs.

- N-Substituent : The pyrrolidine-ethyl chain contrasts with the alkyne-containing substituent in Propachlor and the simpler propionyl group in Propanil. Pyrrolidine, a cyclic amine, is commonly used in drug design to modulate pharmacokinetics (e.g., blood-brain barrier penetration).

Pharmacological and Toxicological Implications

While direct toxicity data for the target compound are unavailable, insights can be inferred from analogs:

- Propachlor : Classified as a herbicide, it inhibits plant cell division but shows moderate toxicity in mammals (e.g., liver and kidney effects in rodents) .

- Target Compound: The presence of a primary amine (3-amino group) raises questions about metabolic activation. Unlike Propachlor and Propanil, its pyrrolidine substituent may reduce volatility and improve metabolic stability, a feature seen in CNS-targeting drugs.

Biological Activity

3-amino-4,5-dichloro-N-(2-pyrrolidin-1-ylethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with dichloro and amino substituents, as well as a pyrrolidine moiety, which may contribute to its biological properties. The molecular formula is CHClNO.

Research indicates that compounds with similar structures often interact with various biological targets:

- Sigma Receptors : The compound may act as a sigma receptor ligand, which has implications in pain management and neuroprotection .

- Antimicrobial Activity : Analogous compounds have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could possess similar properties .

Antibacterial Activity

A study evaluated the antibacterial efficacy of pyrrole derivatives, revealing that certain benzamide derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli. The control drug, ciprofloxacin, had an MIC of 2 µg/mL for both pathogens .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| Ciprofloxacin | 2 | S. aureus, E. coli |

Neuroprotective Effects

The compound's potential neuroprotective effects were assessed through its interaction with sigma receptors. Compounds acting on these receptors have been linked to reduced neuropathic pain and improved cognitive function in preclinical models .

Case Studies

- Pain Management : In a study focusing on sigma ligands, compounds similar to this compound demonstrated effectiveness in alleviating chronic pain conditions in animal models. The results indicated significant reductions in pain responses compared to controls .

- Antimicrobial Efficacy : A recent investigation into pyrrole derivatives highlighted that certain benzamide analogs displayed potent antibacterial activity. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize efficacy against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.